Metal Coordination Propensity: Comparison with 4-Thiazolylalanine
In studies of copper(II) complexation, 3-(2-thiazoyl)-L-alanine (as β-(2-thiazolyl)-dl-alanine) exhibits a significantly weaker interaction with the copper(II) ion via its heteroaromatic ring compared to histidine (imidazole) and other analogs like pyridylalanine [1]. The relative influence of the heteroaromatic ring on the amino acid-like coordination mode was established in the following order: imidazole > pyridyl ∼ triazolyl > thiazolyl ∼ thienyl rings [1]. This indicates that for applications requiring metal-binding sites with specific, lower coordination propensity, 3-(2-thiazoyl)-L-alanine offers a distinct advantage over histidine or 2-pyridylalanine.
| Evidence Dimension | Coordination propensity of heteroaromatic ring with Copper(II) |
|---|---|
| Target Compound Data | Weak interaction; ranked lowest with thienyl ring |
| Comparator Or Baseline | Histidine (Imidazole ring): Ranked highest. 2-Pyridylalanine (Pyridyl ring): Ranked intermediate. |
| Quantified Difference | Order of influence: Imidazole > Pyridyl ∼ Triazolyl > Thiazolyl ∼ Thienyl |
| Conditions | Potentiometric, UV-VIS, and EPR spectroscopic analysis of Cu(II) complexes in aqueous solution. |
Why This Matters
This quantifies the unique, weak metal-binding character of the thiazole-2-yl group, enabling precise tuning of metalloprotein properties where a non-coordinating or weakly coordinating histidine replacement is required.
- [1] Várnagy, K., et al. Potentiometric and spectroscopic studies on copper(II) complexes of non-proteinogenic histidine analogues. Polyhedron, 2005, 24(7), 799-806. View Source
